Cas no 343866-99-9 (2-ethynyl-1-fluoro-4-nitro-benzene)

2-Ethynyl-1-fluoro-4-nitro-benzene is a fluorinated aromatic compound featuring an ethynyl group at the 2-position and a nitro substituent at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira or click chemistry applications. The electron-withdrawing nitro and fluoro groups enhance its utility in electrophilic substitution and nucleophilic aromatic substitution reactions. Its ethynyl functionality allows for further functionalization, enabling the construction of complex molecular architectures. The compound is particularly useful in pharmaceutical and materials science research, where precise control over molecular design is critical. Proper handling is advised due to potential sensitivity under reactive conditions.
2-ethynyl-1-fluoro-4-nitro-benzene structure
343866-99-9 structure
商品名:2-ethynyl-1-fluoro-4-nitro-benzene
CAS番号:343866-99-9
MF:C8H4FNO2
メガワット:165.1213
MDL:MFCD08703483
CID:919077
PubChem ID:12687361

2-ethynyl-1-fluoro-4-nitro-benzene 化学的及び物理的性質

名前と識別子

    • 2-Ethynyl-1-fluoro-4-nitrobenzene
    • 2-ethynyl-1-fluoro-4-nitro-benzene
    • AG-F-17225
    • AK-51104
    • ANW-52632
    • Benzene, 2-ethynyl-1-fluoro-4-nitro-
    • CTK1B1198
    • MUUOIQZAFWYPBG-UHFFFAOYSA-N
    • FCH863067
    • 4128AB
    • AX8216070
    • ST24022230
    • A24350
    • DS-15762
    • 2-Fluoro-5-nitrophenylacetylene
    • EN300-1853681
    • SY116599
    • CS-0158570
    • AKOS006289529
    • 343866-99-9
    • DTXSID70506903
    • MFCD08703483
    • SCHEMBL4645678
    • MDL: MFCD08703483
    • インチ: 1S/C8H4FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H
    • InChIKey: MUUOIQZAFWYPBG-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1C#C[H])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 165.02262
  • どういたいしつりょう: 165.02260653g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 45.8

じっけんとくせい

  • PSA: 43.14

2-ethynyl-1-fluoro-4-nitro-benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1229210-5g
2-Ethynyl-1-fluoro-4-nitrobenzene
343866-99-9 98%
5g
¥4520 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1229210-100mg
2-Ethynyl-1-fluoro-4-nitrobenzene
343866-99-9 98%
100mg
¥239 2023-04-14
Ambeed
A232110-1g
2-Ethynyl-1-fluoro-4-nitrobenzene
343866-99-9 95%
1g
$128.0 2025-02-26
Alichem
A019086759-500g
2-Ethynyl-1-fluoro-4-nitrobenzene
343866-99-9 95%
500g
$12663.00 2023-09-02
Fluorochem
217074-5g
2-Ethynyl-1-fluoro-4-nitrobenzene
343866-99-9 95%
5g
£373.00 2022-03-01
TRC
E939748-100mg
2-Ethynyl-1-fluoro-4-nitrobenzene
343866-99-9
100mg
$ 210.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FC111-100mg
2-ethynyl-1-fluoro-4-nitro-benzene
343866-99-9 95+%
100mg
385CNY 2021-05-07
Enamine
EN300-1853681-0.25g
2-ethynyl-1-fluoro-4-nitrobenzene
343866-99-9
0.25g
$196.0 2023-09-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FC111-250mg
2-ethynyl-1-fluoro-4-nitro-benzene
343866-99-9 95+%
250mg
879CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FC111-5g
2-ethynyl-1-fluoro-4-nitro-benzene
343866-99-9 95+%
5g
4644CNY 2021-05-07

2-ethynyl-1-fluoro-4-nitro-benzene 関連文献

2-ethynyl-1-fluoro-4-nitro-benzeneに関する追加情報

Chemical Profile of 2-ethynyl-1-fluoro-4-nitro-benzene (CAS No. 343866-99-9)

2-ethynyl-1-fluoro-4-nitro-benzene, identified by the Chemical Abstracts Service Number (CAS No.) 343866-99-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the benzene derivative family, characterized by the presence of both an ethynyl group and a fluoro substituent, alongside a nitro group at the 4-position. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in pharmaceutical research.

The structural features of 2-ethynyl-1-fluoro-4-nitro-benzene contribute to its reactivity and utility. The ethynyl group (−C≡H) introduces a triple bond, which can participate in various chemical reactions such as Sonogashira coupling, allowing for further functionalization. The fluoro substituent (−F) at the 1-position influences the electronic properties of the benzene ring, enhancing its interaction with biological targets. Meanwhile, the nitro group (−NO₂) at the 4-position provides a site for reduction to an amino group (−NH₂), enabling further derivatization and modification.

In recent years, there has been growing interest in exploring the pharmacological potential of fluorinated aromatic compounds. The presence of fluorine atoms in drug molecules is well-documented for their ability to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, fluorinated benzenes have been studied for their roles in antiviral, anticancer, and anti-inflammatory therapies. The combination of fluorine and nitro groups in 2-ethynyl-1-fluoro-4-nitro-benzene suggests potential applications in developing novel therapeutic agents.

One of the most notable applications of 2-ethynyl-1-fluoro-4-nitro-benzene is in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop complex scaffolds that mimic natural products or designed molecules targeting specific biological pathways. The ethynyl group serves as a versatile handle for constructing heterocyclic compounds, which are prevalent in many pharmacologically active agents. Additionally, the fluoro and nitro groups can be strategically modified to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds.

Recent studies have highlighted the role of 2-ethynyl-1-fluoro-4-nitro-benzene in developing novel materials with unique electronic properties. The presence of conjugated systems and electron-withdrawing groups like nitro and fluoro can influence charge transport characteristics, making this compound a candidate for organic electronics applications. For example, derivatives of this molecule have been explored as components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to exhibit efficient charge injection and transport.

The synthesis of 2-ethynyl-1-fluoro-4-nitro-benzene involves multi-step organic transformations that highlight its synthetic utility. A common approach involves starting from commercially available benzene derivatives, followed by selective functionalization to introduce the ethynyl, fluoro, and nitro groups at desired positions. Advances in catalytic methods have enabled more efficient and selective transformations, reducing byproduct formation and improving yields. These synthetic strategies are crucial for producing this compound on scales suitable for both research and industrial applications.

The safety profile of 2-ethynyl-1-fluoro-4-nitro-benzene is another critical aspect that has been evaluated through various experimental studies. While the compound itself is not classified as hazardous under standard conditions, its reactivity necessitates careful handling in laboratory settings. Standard good laboratory practices (GLP) should be followed when working with this substance, including proper ventilation, personal protective equipment (PPE), and adherence to waste disposal guidelines.

In conclusion, 2-ethynyl-1-fluoro-4-nitro-benzene (CAS No. 343866-99-9) represents a fascinating compound with diverse applications spanning medicinal chemistry and materials science. Its unique structural features offer opportunities for developing novel therapeutics and advanced materials. As research continues to uncover new synthetic methodologies and pharmacological targets, the importance of this compound is likely to grow further.

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